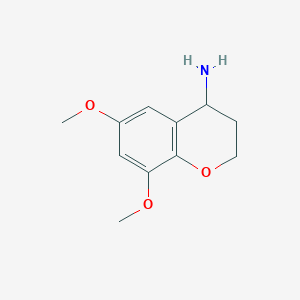

6,8-Dimethoxychroman-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

6,8-dimethoxy-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO3/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6,9H,3-4,12H2,1-2H3 |

InChI Key |

SYEDEAMMTKCJOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)OCCC2N |

Origin of Product |

United States |

Synthesis and Chemical Properties

The synthesis of chroman-4-amines can be achieved through various organic reactions. While specific synthesis routes for 6,8-Dimethoxychroman-4-amine are not extensively detailed in publicly available literature, general methods for creating similar structures often involve the reduction of a corresponding chroman-4-one oxime or reductive amination of a chroman-4-one. For instance, the synthesis of related chroman-4-ones often starts from substituted phenols and involves cyclization reactions to form the chroman ring, followed by functional group manipulations. iupui.eduacs.org

The chemical properties of 6,8-Dimethoxychroman-4-amine are dictated by its functional groups. The amine group imparts basic properties to the molecule, allowing it to form salts with acids. The methoxy (B1213986) groups are electron-donating and can influence the reactivity of the aromatic ring. The chroman ring system itself is generally stable but can undergo reactions depending on the conditions and reagents used.

Molecular Mechanisms and Biological Target Interactions of 6,8 Dimethoxychroman 4 Amine and Its Analogs

Role as a Key Intermediate

The primary application of 6,8-Dimethoxychroman-4-amine is as a synthetic intermediate. Its amine group provides a reactive site for a variety of chemical transformations, including alkylation, acylation, and sulfonylation. askiitians.com This allows for the attachment of diverse functional groups and the construction of larger, more elaborate molecules. For example, it can be used in the synthesis of complex heterocyclic systems by forming new rings or in coupling reactions to link it to other molecular fragments. Research has demonstrated the synthesis of various chromanone derivatives starting from multisubstituted precursors, highlighting the modular nature of this chemical family. acs.orgresearchgate.net

Exploration in Novel Compound Design

The chroman scaffold is a focus of significant research in drug discovery. nih.gov The design of novel compounds often involves modifying the substituents on the chroman ring to optimize biological activity. By using 6,8-Dimethoxychroman-4-amine, chemists can systematically create series of derivatives where the amine is modified. For example, it could be incorporated into larger structures designed to interact with specific biological targets like enzymes or receptors. Studies on related thieno[2,3-d]pyrimidines show how modifying a core amine structure can lead to potent biological agents, illustrating a common strategy in medicinal chemistry. mdpi.com

Investigated Biological Activities

While 6,8-Dimethoxychroman-4-amine is primarily a building block, the broader class of chroman and chroman-4-amine (B2768764) derivatives has been investigated for numerous biological activities. Compounds containing the chroman core have shown potential as antioxidant, anti-inflammatory, anticancer, antibacterial, and antifungal agents. nih.govmdpi.com For instance, various flavonoid derivatives with a dimethoxychroman-4-one structure have been synthesized and tested for their ability to inhibit enzymes like acetylcholinesterase, which is relevant to neurodegenerative diseases. tandfonline.com The specific substitution pattern, including the methoxy (B1213986) groups, is known to influence the potency and selectivity of these compounds. nih.gov The development of secondary amines from related scaffolds has also yielded compounds with significant antioxidant and anti-inflammatory properties. mdpi.com

Development of Novel Synthetic Methodologies for Enhanced Yields and Purity

While specific synthetic routes for 6,8-Dimethoxychroman-4-amine are not extensively detailed in the provided information, the broader field of chromane (B1220400) and chroman-4-one synthesis offers insights into potential future directions. The development of efficient and cost-effective synthetic methods is crucial for producing high-purity compounds for research and potential therapeutic use. nih.gov

Furthermore, the synthesis of related chroman-4-one derivatives has been achieved through various methods, including the reaction of 2'-hydroxyacetophenones with aldehydes in the presence of a base, and modifications at different positions of the chroman-4-one scaffold. acs.org For example, the synthesis of 7-hydroxy-5,8-dimethoxychroman-4-one was achieved with a 99% yield through the hydrogenation of its benzyloxy-protected precursor. acs.org These existing methods provide a foundation for developing optimized and scalable syntheses of 6,8-Dimethoxychroman-4-amine and its derivatives.

Table 1: Examples of Synthetic Methodologies for Chromane Derivatives

| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |

| 2'-hydroxyacetophenones, appropriate aldehydes | N,N-diisopropylamine (DIPA), EtOH, MW, 170 °C, 1–2 h | Chroman-4-ones | Moderate to good | acs.org |

| 7-(Benzyloxy)-5,8-dimethoxy-4H-chromen-4-one | 10% Pd/C, H₂, anhydrous methanol | 7-hydroxy-5,8-dimethoxychroman-4-one | 99% | acs.org |

| 2,4-diamino-5-(2-acetyl-3-hydroxy-4,5-dimethoxybenzyl)pyrimidine, cyclopropyl carboxaldehyde | Pyrrolidine, acetic acid | 2-cyclopropyl-5-[(2,4-diaminopyrimidin-5-yl)methyl]-7,8-dimethoxychroman-4-one | Not specified | beilstein-archives.org |

| 3-benzylidene-chroman-4-one | 10% Pd/C, H₂, MeOH | 7-Hydroxy-3-(3′-hydroxy-4′-methoxybenzyl)-5,6-dimethoxychroman-4-one | Not specified | nih.gov |

| 2-hydroxy-3,6-dimethoxyphenyl)ethan-1-one | N,N-dimethylformamide dimethyl acetal, c-HCl | 7-(benzyloxy)-5,8-dimethoxy-4H-chromen-4-one | 94% | acs.org |

In-depth Mechanistic Studies on Specific Biological Targets for Deeper Understanding

The chromane scaffold is known to interact with a variety of biological targets. For instance, chromone derivatives have been studied as inhibitors of kinases, carbonic anhydrase, NF-κB, sirtuins, and topoisomerases. acs.org Chroman-4-one derivatives have also shown potential as inhibitors of enzymes like α-glucosidase and tyrosinase. frontiersin.org

Future research should focus on elucidating the precise molecular mechanisms of action of 6,8-Dimethoxychroman-4-amine on its biological targets. Techniques such as molecular docking can be employed to predict and analyze the binding interactions between the compound and its target proteins. For example, docking studies have been used to investigate the binding of chroman-4-one fused 1,3,4-thiadiazole derivatives to the gamma-secretase enzyme, revealing key hydrogen bonding and π-π interactions. psgcas.ac.in Similarly, molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex. chemmethod.com

A deeper understanding of these mechanisms will be crucial for optimizing the compound's activity and selectivity. For example, understanding how substitutions on the chromanone ring affect binding to a target enzyme can guide the design of more potent and specific inhibitors. nih.gov

Rational Design and Synthesis of Next-Generation Chroman-4-amine Analogs with Improved Properties

The versatility of the chromane scaffold allows for extensive structural modifications to fine-tune its biological activity. frontiersin.org Rational drug design, guided by structure-activity relationship (SAR) studies and computational modeling, will be instrumental in developing next-generation analogs of 6,8-Dimethoxychroman-4-amine with improved properties such as enhanced potency, selectivity, and better pharmacokinetic profiles. acs.org

SAR studies on related chroman-4-one analogs have shown that substitutions at various positions, such as C-2, C-3, C-6, and C-7, can significantly influence their biological activity. nih.gov For instance, the introduction of different substituents at the 3-position of the chroman-4-one ring has been explored to create diverse derivatives. gu.se The synthesis of homoisoflavonoids, which are structurally related to chroman-4-ones, has involved modifications on the B-ring to improve biological activity and drug-like properties. nih.gov

Future efforts will likely involve the synthesis and evaluation of a library of 6,8-Dimethoxychroman-4-amine analogs with systematic variations in their substitution patterns. This will allow for a comprehensive exploration of the SAR and the identification of lead compounds with optimal therapeutic potential.

Table 2: Examples of Synthesized Chromane Analogs and their Biological Evaluation

| Compound Class | Modification | Biological Target/Activity | Reference |

| Chroman-4-one fused 1,3,4-thiadiazole derivatives | Schiff base derivatives | Anticancer activity against MDA-MB-231, MCF-7, and Vero cell lines | psgcas.ac.in |

| Flavanone derivatives | Benzylpiperidine moieties | Acetylcholinesterase inhibitors | tandfonline.com |

| Chroman-4-one analogues | Heterofunctional groups in the alkyl side chain | SIRT2 inhibitors | acs.org |

| Homoisoflavonoids | B-ring modifications | Retinal neovascularization | nih.gov |

| Benzylidene-4-chromanone derivatives | Various substitutions | α-glucosidase inhibitors, antioxidant activity | nih.gov |

Exploration of Emerging Biological Applications and Therapeutic Hypotheses for the Chromane Scaffold

The chromane scaffold has already demonstrated a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comfrontiersin.org Future research should aim to explore new and emerging therapeutic applications for 6,8-Dimethoxychroman-4-amine and its analogs.

Given the prevalence of the chromane motif in compounds targeting neurodegenerative diseases, exploring its potential in conditions like Alzheimer's disease is a promising avenue. researchgate.net Chromenone hybrids have been investigated for their multi-target potential in Alzheimer's disease, targeting enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.net The chromone scaffold has also been investigated for its potential in treating cancer, with a focus on developing novel kinase inhibitors. acs.org

Furthermore, the antimicrobial properties of chromanone derivatives against various bacteria, including Mycobacterium tuberculosis, suggest their potential as a framework for developing new antimicrobial agents. acs.org The exploration of these and other therapeutic hypotheses will broaden the potential impact of this class of compounds.

Integration of Advanced Omics Data in Understanding Complex Biological Effects

To gain a comprehensive understanding of the biological effects of 6,8-Dimethoxychroman-4-amine, future research should integrate advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov The integration of multi-omics data can provide a holistic view of the molecular changes induced by the compound within a biological system. nih.govfrontiersin.org

This systems-level approach can help to identify novel drug targets, elucidate complex biological pathways affected by the compound, and discover biomarkers for predicting treatment response. nih.gov For example, in cancer research, the integration of multi-omics data has been instrumental in identifying driver genes and understanding tumor biology. mdpi.com Machine learning and deep learning algorithms are increasingly being used to analyze these large and complex datasets, enabling the discovery of novel patterns and insights. mdpi.comfrontiersin.org

By applying these advanced analytical approaches to the study of 6,8-Dimethoxychroman-4-amine, researchers can move beyond a single-target focus and uncover the broader biological consequences of its activity, paving the way for more informed drug development and personalized medicine strategies.

Structure Activity Relationship Sar Studies of 6,8 Dimethoxychroman 4 Amine Derivatives

Research on its Effects

Research into the biological effects of 6,8-Dimethoxychroman-4-amine and its close relatives has primarily focused on their potential in the context of neurodegenerative diseases. A study on a library of gem-dimethyl-chroman-4-amine compounds found that they were selective inhibitors of equine serum butyrylcholinesterase (eqBuChE). core.ac.uk Within this series, the derivative with an 8-methoxy group (a close structural analog to 6,8-dimethoxychroman-4-amine) demonstrated the highest inhibitory activity against eqBuChE with an IC50 value of 7.6 μM. core.ac.uk This suggests that the methoxy (B1213986) substitution at the 8-position is beneficial for this particular biological activity.

Furthermore, chroman-4-one derivatives, the precursors to chroman-4-amines, have been shown to be selective inhibitors of Sirtuin-2 (SIRT2), an enzyme implicated in age-related neurodegenerative diseases. nih.gov Studies have indicated that larger, electron-withdrawing substituents at the 6- and 8-positions can be favorable for SIRT2 inhibition. nih.govacs.org

Proposed Mechanisms of Action

The proposed mechanism of action for the biological effects of chroman-4-amine (B2768764) derivatives is often linked to their ability to inhibit specific enzymes.

Butyrylcholinesterase (BuChE) Inhibition : Kinetic studies on gem-dimethylchroman-4-amines revealed a mixed-type inhibition of BuChE. core.ac.uk This indicates that these compounds may bind to both the free enzyme and the enzyme-substrate complex. Molecular docking and STD-NMR experiments have been used to gain insights into the binding interactions with the enzyme. core.ac.uk

Sirtuin-2 (SIRT2) Inhibition : For the related chroman-4-one derivatives, their inhibitory effect on SIRT2 is believed to be a key mechanism in their potential neuroprotective effects. nih.govacs.org SIRT2 inhibition can lead to the hyperacetylation of α-tubulin, which may play a role in preventing neuronal cell death. nih.gov

Advanced Computational and Spectroscopic Approaches in 6,8 Dimethoxychroman 4 Amine Research

Role in Medicinal Chemistry

The primary research application of this compound would be in medicinal chemistry as a building block or lead compound for drug discovery. Its structure is well-suited for creating libraries of novel derivatives through modification of the amine group or the aromatic ring. These libraries could be screened for activity against a range of therapeutic targets. Research on related chroman compounds has shown their potential in developing treatments for neurodegenerative diseases and cancer. phytojournal.comlibretexts.org

Use in Biological Studies

As a potential enzyme inhibitor, 6,8-Dimethoxychroman-4-amine could be used as a chemical probe to study the function and structure of enzymes like cholinesterases or monoamine oxidases. By observing the effects of this compound in cellular or in vitro assays, researchers can gain insights into the roles these enzymes play in various physiological and pathological processes.

Conclusion

6,8-Dimethoxychroman-4-amine is a synthetic organic compound with a chemical structure that is highly relevant to the field of medicinal chemistry. While specific research on this molecule is limited, its identity as a member of the chroman-4-amine (B2768764) class suggests significant potential. Based on extensive research into related compounds, it is plausible that 6,8-Dimethoxychroman-4-amine could serve as a valuable intermediate in the synthesis of novel bioactive molecules or as a research tool for investigating biological pathways, particularly those related to neurodegenerative disorders. Further synthesis and biological evaluation are required to fully elucidate its properties and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.